N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in the development of advanced materials, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of 4-bromo-[1,1’-biphenyl]-4-amine with 9H-carbazole under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In the context of OLEDs, the compound acts as a host material that facilitates the transport of charge carriers (electrons and holes) to the emissive layer, enhancing the device’s efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB)
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP)
- 1,3-Bis(N-carbazolyl)benzene (mCP)
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine stands out due to its unique combination of high thermal stability, excellent charge transport properties, and strong fluorescence. These characteristics make it particularly suitable for use in high-performance OLEDs and other optoelectronic devices .
Properties
IUPAC Name |
N-[4-(2-carbazol-9-ylphenyl)phenyl]-4-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-2-10-26(11-3-1)27-18-22-29(23-19-27)37-30-24-20-28(21-25-30)31-12-4-7-15-34(31)38-35-16-8-5-13-32(35)33-14-6-9-17-36(33)38/h1-25,37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIFBDQGZMZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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